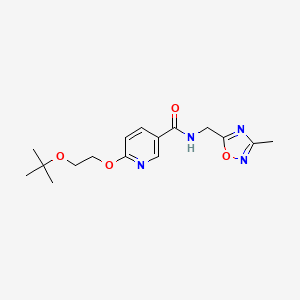![molecular formula C17H15Cl2NO3 B2925782 [(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate CAS No. 876528-98-2](/img/structure/B2925782.png)
[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2,5-dichlorobenzoate” is an organic compound used as a starting reagent in the synthesis of poly (p-phenylene) . It has also been used in the isolation of microorganisms degrading methyl benzoate . Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.04 .
Molecular Structure Analysis
The molecular structure of “Methyl 2,5-dichlorobenzoate” includes two chlorine atoms, six carbon atoms, one oxygen atom, and one hydrogen atom .Physical And Chemical Properties Analysis
“Methyl 2,5-dichlorobenzoate” is a solid substance with a melting point of 37-40 °C . It is moderately soluble in water .Aplicaciones Científicas De Investigación
Polymer Synthesis and Applications
Research has demonstrated the utility of derivatives of 2,5-dichlorobenzoate in the synthesis of novel polymers. For instance, Chaturvedi et al. (1993) and (1992) developed a new precursor route for the preparation of poly(p-phenylene) using methyl 2,5-dichlorobenzoate. This approach yielded polymers with significant electrical conductivity after doping, highlighting potential applications in electronic materials (Chaturvedi, Tanaka, & Kaeriyama, 1993) (Chaturvedi, Tanaka, & Kaeriyama, 1992).
Prodrug Development
Buur and Bundgaard (1985) investigated the hydrolysis kinetics of various 1-carbamoyl derivatives of 5-fluorouracil, including phenyl derivatives, in aqueous and biological media. Their findings contribute to the understanding of prodrug stability and activation, crucial for drug design and development (Buur & Bundgaard, 1985).
Safety and Hazards
Propiedades
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11(12-5-3-2-4-6-12)20-16(21)10-23-17(22)14-9-13(18)7-8-15(14)19/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXVWAXMIDCHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2925700.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2925701.png)
![6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2925703.png)
![1'-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2925704.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2925709.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate](/img/structure/B2925711.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2925712.png)


![N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2925717.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B2925718.png)

